molecular formula C10H13NO2 B092154 3-(Dimethylamino)phenyl acetate CAS No. 17579-36-1

3-(Dimethylamino)phenyl acetate

Cat. No. B092154
CAS RN: 17579-36-1
M. Wt: 179.22 g/mol
InChI Key: PDKHRSDHGQFHEY-UHFFFAOYSA-N
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Description

3-(Dimethylamino)phenyl acetate, also known as DMAA, is a chemical compound that has been used in scientific research for its potential pharmacological properties. DMAA is a derivative of phenylethylamine, which is a naturally occurring compound found in the human body and some plants. The compound has gained attention in recent years due to its potential use as a performance-enhancing drug, but

Mechanism Of Action

3-(Dimethylamino)phenyl acetate acts as a sympathomimetic agent, meaning it stimulates the sympathetic nervous system. It achieves this by increasing the release of norepinephrine and dopamine in the brain. These neurotransmitters are responsible for regulating mood, attention, and arousal. 3-(Dimethylamino)phenyl acetate also acts as a vasoconstrictor, meaning it narrows blood vessels and increases blood pressure.

Biochemical And Physiological Effects

3-(Dimethylamino)phenyl acetate has been shown to have a number of biochemical and physiological effects. In addition to its stimulant properties, 3-(Dimethylamino)phenyl acetate has been shown to increase metabolic rate and fat oxidation. It has also been shown to increase muscle contraction force and endurance. However, these effects have only been observed in animal studies and more research is needed to determine if these effects translate to humans.

Advantages And Limitations For Lab Experiments

3-(Dimethylamino)phenyl acetate has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize and can be obtained in high purity. Another advantage is that it has a well-defined mechanism of action, making it useful for studying the effects of sympathomimetic agents. However, one limitation is that 3-(Dimethylamino)phenyl acetate has been shown to have toxicity in high doses, which can make it difficult to study in vivo. Another limitation is that 3-(Dimethylamino)phenyl acetate has been banned in some countries due to its potential use as a performance-enhancing drug, which can make it difficult to obtain for research purposes.

Future Directions

There are a number of future directions for research on 3-(Dimethylamino)phenyl acetate. One direction is to study its potential use in treating cognitive disorders such as ADHD. Another direction is to study its effects on metabolism and fat oxidation in humans. Additionally, more research is needed to determine the safety and efficacy of 3-(Dimethylamino)phenyl acetate in humans, particularly in regards to its potential use as a performance-enhancing drug.

Synthesis Methods

3-(Dimethylamino)phenyl acetate can be synthesized through a reaction between 3-nitrobenzaldehyde and dimethylamine followed by reduction of the resulting nitrostyrene intermediate. The compound can also be synthesized through a reaction between 3-bromoacetophenone and dimethylamine followed by reduction of the resulting bromostyrene intermediate. Both methods have been reported in the literature and can yield high purity 3-(Dimethylamino)phenyl acetate.

Scientific Research Applications

3-(Dimethylamino)phenyl acetate has been studied for its potential pharmacological properties, including its effects on the central nervous system, cardiovascular system, and metabolism. The compound has been shown to have stimulant properties and has been used in pre-workout supplements to improve athletic performance. 3-(Dimethylamino)phenyl acetate has also been studied for its potential use in treating attention-deficit/hyperactivity disorder (ADHD) and other cognitive disorders.

properties

CAS RN

17579-36-1

Product Name

3-(Dimethylamino)phenyl acetate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

[3-(dimethylamino)phenyl] acetate

InChI

InChI=1S/C10H13NO2/c1-8(12)13-10-6-4-5-9(7-10)11(2)3/h4-7H,1-3H3

InChI Key

PDKHRSDHGQFHEY-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC(=C1)N(C)C

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)N(C)C

Other CAS RN

17579-36-1

synonyms

3-Acetoxy-N,N-dimethylaniline

Origin of Product

United States

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